actinomycin
Beschreibung
Molecular Configuration and Stereochemical Features
Actinomycin D, the most studied congener of the this compound family, possesses a complex molecular architecture defined by the formula $$ \text{C}{62}\text{H}{86}\text{N}{12}\text{O}{16} $$ and a molecular weight of 1255.42 g/mol. The molecule comprises a planar 2-aminophenoxazin-3-one chromophore symmetrically linked to two cyclic pentapeptide lactone rings. Each lactone ring contains a conserved sequence of amino acids, including L-threonine, D-valine, sarcosine, L-proline, and either D-allo-isoleucine or D-valine variants, depending on the this compound subtype.
X-ray crystallographic studies reveal that this compound D binds DNA through intercalation, inducing significant structural perturbations. The phenoxazone ring inserts between base pairs, while the peptide lactones form hydrogen bonds with guanine residues in the minor groove. This interaction enforces a left-handed twist in DNA helices and displaces specific nucleotides, such as guanine, into perpendicular orientations relative to the helical axis. Stereochemical specificity arises from the cyclic pentapeptides’ rigid conformation, which positions threonine carbonyl groups to hydrogen-bond with guanine N2 and N3 atoms. Notably, the D-configuration of valine and allo-isoleucine residues is critical for maintaining the lactone ring geometry required for DNA binding.
Chromophore-Peptide Lactone Architecture
The this compound chromophore, a phenoxazone derivative, is central to its bioactivity. This tricyclic system absorbs maximally at 441–442 nm in methanol, with molar extinction coefficients ($$ \varepsilon $$) of 24,400–24,500 M$$^{-1}$$cm$$^{-1}$$ at 443 nm. The chromophore’s planarity enables intercalation, while its electron-deficient nature facilitates charge-transfer interactions with DNA bases.
The peptide lactones exhibit structural variability across this compound analogs. For example:
| This compound Variant | Peptide Lactone Composition | Chromophore Modification |
|---|---|---|
| This compound D | D-Val, L-Pro, Sar, L-Thr, D-Val | Fully methylated phenoxazone |
| This compound X$$_2$$ | D-allo-Ile, L-Pro, Sar, L-Thr, D-Val | One methyl group |
| C-Demethylthis compound | D-Val, L-Pro, Sar, L-Thr, D-allo-Ile | Demethylated at α-position |
Table 1: Structural variations in this compound analogs.
The lactone rings adopt a β-sheet-like conformation, stabilized by intramolecular hydrogen bonds between sarcosine NH and threonine carbonyl groups. This architecture shields the chromophore from solvent exposure, enhancing DNA-binding affinity. Modifications to the lactone structure, such as replacing L-threonine with L-α,β-diaminopropionic acid, alter DNA-binding kinetics but preserve intercalative capacity.
Spectroscopic Characterization and Stability Profiles
Spectroscopic Properties
This compound D exhibits distinct UV-Vis and circular dichroism (CD) signatures:
- UV-Vis : $$ \lambda_{\text{max}} $$ at 221–244 nm ($$ \varepsilon \approx 34,100 \, \text{M}^{-1}\text{cm}^{-1} $$) and 441–442 nm ($$ \varepsilon \approx 24,400 \, \text{M}^{-1}\text{cm}^{-1} $$) in methanol.
- CD : Free this compound shows a negative band at 315 nm ($$ [\alpha]^{28}_D = -315^\circ $$), which red-shifts to 280 nm upon DNA binding, indicating chromophore reorientation.
DNA binding induces conformational changes detectable via CD. For example, this compound D complexed with telomeric G-quadruplex DNA shifts the CD maximum from 295 nm to 280 nm, reflecting a transition to A-like helix geometry.
Stability and Degradation
This compound D demonstrates pH- and temperature-dependent stability:
- Optimal Stability : pH 5–7 in aqueous buffers, with degradation accelerating at pH <4 or >8.
- Thermal Stability : Decomposes at 241.5–243°C in solid state. Solutions retain integrity for ≥15 months at 2–8°C but degrade rapidly under light exposure (t$$_{1/2}$$ <24 hours at 10 µg/mL).
- Solvent Effects : Methanol and dimethyl sulfoxide (DMSO) stabilize the chromophore, while aqueous solutions exhibit adsorption to glass/plastic surfaces, necessitating fresh preparation.
FTIR spectroscopy identifies key functional groups: amide I (1743 cm$$^{-1}$$), aromatic C=C (1448 cm$$^{-1}$$), and phenoxazone C=O (1374 cm$$^{-1}$$). Mass spectrometry (LC-MS) confirms molecular identity via [M+H]$$^+$$ peaks at m/z 1255.45–1255.62.
Stabilization strategies include lyophilization with mannitol (retains 98% purity) and storage in amber vials to prevent photodegradation. These physicochemical properties underscore this compound’s versatility as a biochemical tool and its challenges in long-term storage.
Eigenschaften
CAS-Nummer |
1402-38-6 |
|---|---|
Molekularformel |
C5H6O2 |
Synonyme |
actinomycin |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Strain Selection and Culture Conditions
This compound biosynthesis is strain-dependent, with Streptomyces vulbilis TRM45540 and Streptomyces sp. MBT27 being prominent producers. Seed cultures are typically prepared in ISP4 medium at 28°C for 4 days before transferring to production media containing carbon sources like glycerol (1-2% w/v). Critical parameters include:
Table 1: Optimal Fermentation Conditions
| Parameter | TRM45540 Strain | MBT27 Strain |
|---|---|---|
| Temperature | 28°C | 28°C |
| pH | 7.2 | 6.8-7.0 |
| Aeration | 200 rpm | 180 rpm |
| Fermentation Time | 96-120 h | 72-96 h |
| Carbon Source | Glucose | Glycerol |
The MBT27 strain showed 2.3-fold increased this compound L yield when supplemented with 0.1% anthranilamide, demonstrating precursor-directed biosynthesis.
Extraction and Primary Purification
Solvent-Based Extraction
Ethanol gradient elution on macroporous resins (D101/AB-8) effectively concentrates actinomycins from fermentation broth:
-
Adsorption : Fermentation broth filtered through 0.45 μm membranes
-
Elution Sequence :
-
2 column volumes (CV) H₂O
-
2 CV 10% ethanol
-
2 CV 30% ethanol
-
2 CV 50% ethanol
-
2 CV 70% ethanol
-
2 CV 95% ethanol
-
This compound D elutes primarily in 70-95% ethanol fractions, yielding 8.2 mg/L crude extract. Alternative methods using ethyl acetate extraction from Streptomyces antibioticus M7 achieved 89% recovery efficiency.
Table 2: Solvent Extraction Efficiency Comparison
Advanced Purification Techniques
Chromatographic Methods
Final purification employs multi-step chromatography:
-
Sephadex LH-20 Size Exclusion :
-
Preparative HPLC :
The Nature study identified novel this compound L diastereomers through X-ray crystallography (PDB ID: 7Q4Z), confirming spirolinkage formation between anthranilamide and this compound X₂.
Analytical Characterization
LC-MS/MS Quantification
A validated LC-MS method achieves 0.25 ng/mL sensitivity for pharmacokinetic studies:
-
Column : Zorbax SB-C18 (50 × 2.1 mm, 1.8 μm)
-
Ionization : ESI+ at 550°C
-
Transition : m/z 1271.6 → 1105.4 (this compound D)
Table 3: Pharmacokinetic Parameters of this compound D
| Parameter | Median Value | Inter-Subject CV (%) |
|---|---|---|
| Clearance | 5.3 L/h | 53 |
| V₁ (Central) | 1.9 L | 81 |
| AUC (1.5 mg/m²) | 12.8 mg·min/L | 47 |
Biosynthetic Pathway Engineering
Genetic Modifications
The this compound biosynthetic gene cluster (BGC) in Streptomyces sp. MBT27 contains:
Knockout of acmM abolished this compound X₂ production, while overexpression increased L analogue yield by 37%.
Industrial-Scale Production Challenges
Cost-Benefit Analysis
Current limitations include:
-
High resin costs ($420/L for Sephadex LH-20)
-
Low fermentation titers (8-15 mg/L)
-
Energy-intensive lyophilization steps
Recent advances in continuous chromatography and membrane-based solvent recovery show promise for reducing production costs by 18-22% .
Analyse Chemischer Reaktionen
Precursors and Enzymatic Reactions
-
4-Methyl-3-hydroxyanthranilic acid (4-MHA) formation: Derived from tryptophan through the kynurenine pathway, involving enzymes like tryptophan dioxygenase and kynurenine hydroxylase .
-
Cyclic peptide lactones : Synthesized by NRPS assembly line (genes acmA–acmD), which activates 4-MHA and elongates pentapeptide chains. Methyltransferase and epimerase domains modify residues (e.g., D-glutamate) .
-
Phenoxazinone chromophore : Oxidative dimerization of two 4-MHA molecules catalyzed by phenoxazinone synthase .
DNA Binding and Structural Interactions
This compound D exerts its biological activity by intercalating into DNA, primarily at GpC sequences, and inducing conformational changes .
DNA Binding Mechanisms
-
Intercalation : The phenoxazone ring inserts between DNA base pairs (e.g., G2-C11 and C5-G20 in CGATCGATCG), while cyclic peptides occupy the minor groove .
-
Topoisomerase inhibition : Stabilizes cleavable complexes of topoisomerases I/II with DNA, blocking replication/transcription .
Structural Effects on DNA
| Parameter | Effect Observed | Method Used |
|---|---|---|
| Helix bending | 20–30° kink at intercalation site | X-ray crystallography |
| Minor groove width | Widens to 12–15 Å (vs. 6 Å in B-DNA) | NMR dynamics |
| Base pair unwinding | Full unwinding at central C-G steps | Molecular modeling |
Derivative Formation and Chemical Modifications
This compound D undergoes structural modifications under specific conditions, yielding novel derivatives:
Neo-Actinomycins A and B
-
Formation : Condensation of this compound D with α-ketoglutarate (neo-A) or pyruvate (neo-B) in aqueous media .
-
Structural changes :
Reaction Conditions and Yields
| Derivative | Precursor | Solvent | pH | Conversion Rate |
|---|---|---|---|---|
| Neo-A | α-Ketoglutarate | H₂O/M8 media | 2.0 | ~10% |
| Neo-B | Pyruvate | H₂O/M8 media | 2.0 | ~50% |
This compound L
-
Formation : Spirolinkage of anthranilamide to 4-oxoproline in this compound X₂, preceding pentapeptide lactone condensation .
-
Key step : Aminalization between anthranilamide’s amino groups and the γ-keto group on proline .
Solubility and Stability Under Experimental Conditions
| Solvent | Max Solubility (mg/mL) | Stability (25°C) | Application |
|---|---|---|---|
| DMSO | 62.77 | >24 hours | In vitro assays |
| Water | 0.12 | <1 hour | Biotransformation |
| Methanol | 1.05 | 6 hours | Chromatography |
Inhibition of Nucleic Acid Polymerases
This compound D selectively inhibits RNA polymerase over DNA polymerase due to steric clashes in RNA polymerase’s active site .
Mechanistic Comparison
| Polymerase | IC₅₀ (nM) | Binding Site Compatibility |
|---|---|---|
| RNA polymerase | 2.5 | High (fits snugly in cavity) |
| DNA polymerase | >1000 | Low (steric hindrance) |
This synthesis underscores this compound D’s multifaceted reactivity, from biosynthesis and DNA interactions to derivative formation, with implications for anticancer drug design and molecular biology tools .
Wissenschaftliche Forschungsanwendungen
Anticancer Properties
Mechanism of Action
Actinomycin D functions primarily by intercalating into DNA and inhibiting RNA synthesis, which disrupts cell proliferation. This mechanism makes it effective against various cancers, particularly those that are highly proliferative.
Clinical Applications
- Osteosarcoma Treatment : this compound D has shown significant efficacy in inhibiting osteosarcoma cell proliferation and inducing apoptosis in vitro and in vivo. Studies indicate that it can lead to cell cycle arrest by blocking cyclin protein expressions, which are often deregulated in cancers .
- Ectopic Pregnancy : A case study reported successful treatment of a methotrexate-resistant ectopic pregnancy with intravenous this compound D. The treatment resulted in a significant decrease in βHCG levels and resolution of the ectopic mass .
Antimicrobial Activity
This compound exhibits antimicrobial properties against various pathogens, including Gram-positive bacteria. Its effectiveness has been documented in several studies:
- Antibacterial Effects : Research indicates that actinomycins can inhibit the growth of certain Gram-positive bacteria with minimum inhibitory concentration (MIC) values ranging from 1 to 16 µg/mL .
- Quorum Sensing Inhibition : this compound D has been identified as a quorum sensing inhibitor (QSI) that reduces virulence factors and biofilm formation in Aeromonas hydrophila, suggesting potential for treating infections caused by this pathogen .
Biochemical Research
This compound D is widely used in biochemical research to study gene expression and cellular mechanisms:
- Gene Expression Studies : It is utilized to inhibit transcription during experiments, allowing researchers to analyze the effects of specific genes on cellular processes.
- Cellular Mechanism Investigations : Studies have shown that this compound D can activate RNase L, promoting DNA damage and apoptosis in cancer cells, highlighting its role in cancer research .
Case Studies and Experimental Findings
Wirkmechanismus
Actinomycin exerts its effects by binding strongly, but reversibly, to DNA. This binding interferes with the synthesis of RNA by preventing RNA polymerase elongation, which in turn inhibits protein synthesis. The phenoxazone ring intercalates between the DNA base pairs, while the peptide lactone rings occupy the minor groove of the DNA helix. This interaction stabilizes the DNA-actinomycin complex, blocking the transcription process and leading to cell death in rapidly dividing cells, such as cancer cells .
Vergleich Mit ähnlichen Verbindungen
Comparison with Structurally Similar Actinomycin Analogs
This compound X2
- Structural Differences: Contains an oxo-proline (Oxo-Pro) residue in one peptide lactone ring instead of proline (Pro) in this compound D .
- Biosynthetic Origin : Produced by Streptomyces cyaneofuscatus and Streptomyces sp. TR1341 .
- Bioactivity: Exhibits antimicrobial activity against Staphylococcus aureus (MIC: 1–2 µg/mL) and Mycobacterium tuberculosis (MIC: 0.5 µg/mL) . Demonstrates dyeing properties for silk fabrics with UV-protective and antibacterial effects, unlike this compound D .
- Genetic Basis: Shares a conserved biosynthetic gene cluster (BGC) with this compound D but includes modifications in peptide synthetase substrates (e.g., threonine-valine vs. proline-glycine-valine) .
This compound X0 and C-Demethylactinomycins
- Structural Differences: Lack one or both methyl groups on the phenoxazinone chromophore; peptide rings vary by 14 Da due to substitutions (e.g., D-valine vs. D-allo-isoleucine) .
- Bioactivity: Reduced cytotoxicity compared to this compound D, but specific activity against Gram-negative pathogens is under investigation .
This compound C
- Structural and Functional Similarity: Nearly identical retention time and MS/MS fragmentation to this compound D, enabling interchangeable use in analytical assays .
- Applications: Used as a reference standard in pharmacokinetic studies due to its structural overlap with this compound D .
This compound L
- Discovery: A newly identified analog from Streptomyces sp. MBT27 with the same molecular mass as this compound D but distinct stereochemistry (diastereomer) .
- Genetic Basis: Shares a BGC with this compound X2 but lacks enzymes for anthranilic acid modification, leading to structural divergence .
7-Substituted this compound D Analogs
N2-(γ-Hydroxypropyl)this compound D
- Modification : Hydroxypropyl substitution at N2 position.
- Bioactivity: Maintains antitumor activity against Ridgway osteogenic sarcoma but requires lower toxicity thresholds than this compound D .
Functional Comparison of Key Analogs
Mechanistic Insights from Analog Studies
- Chromophore Modifications : Demethylation or substitution at position 7 reduces DNA binding affinity but broadens antimicrobial specificity .
- Peptide Ring Alterations: Oxo-Pro substitution in this compound X2 enhances stability against proteases, prolonging its antimicrobial activity .
- Transcriptional Effects: this compound D and analogs like etoposide synergize with p53 activators (e.g., nutlin-3a) to overcome apoptosis resistance in cancer cells .
Q & A
Q. What experimental methodologies are recommended to confirm actinomycin D’s transcription-inhibiting mechanism in cancer cell models?
this compound D intercalates DNA and inhibits RNA polymerase activity. To validate this mechanism:
- Use A10 vascular smooth muscle cells (or other cancer cell lines) pre-starved for 24 hours to synchronize cell cycles .
- Dissolve this compound D in 0.1% DMSO and test concentrations (e.g., 80 nM, 800 nM, 8 μM) with controls for solvent effects .
- Measure RNA synthesis inhibition via RT-qPCR or radiolabeled uridine incorporation. Include a time-course analysis (18–24 hours) to assess dose-dependent effects .
- Validate specificity by pairing with RNA-seq to identify transcriptome-wide changes.
Q. How should researchers optimize this compound D concentrations to balance cytotoxicity and transcriptional inhibition in vitro?
- Conduct dose-response curves across cell lines (e.g., 1 nM–10 μM) to determine IC50 values.
- Use viability assays (MTT, trypan blue) alongside transcriptional readouts (e.g., luciferase reporters for RNA Pol II activity).
- Account for cell-type variability: Epithelial cells may require lower doses (e.g., 10–100 nM) compared to fibroblasts (1–5 μM) due to differential membrane permeability .
Advanced Research Questions
Q. How can researchers resolve contradictions in this compound D’s reported cytotoxicity across studies?
Discrepancies often arise from:
- Cell line heterogeneity : Primary vs. immortalized cells exhibit varying drug sensitivities. For example, A10 vascular SMCs show apoptosis at 80 nM, while HeLa cells tolerate up to 1 μM .
- Timing of administration : Pre-treatment with growth factors (e.g., TNF-α) may synergize with this compound D to amplify apoptosis, as seen in studies pairing it with dexamethasone .
- Data normalization : Use internal controls (e.g., housekeeping genes) and replicate experiments (n ≥ 3) to mitigate batch effects.
Q. What strategies are effective for combining this compound D with other therapeutics in experimental oncology?
- Sequential vs. concurrent dosing : Test this compound D before/after chemotherapy (e.g., doxorubicin) to identify synergistic or antagonistic effects.
- Mechanistic pairing : Combine with DNA repair inhibitors (e.g., PARP inhibitors) to exploit transcription-blockade-induced genomic instability.
- In vivo validation : Use xenograft models with pharmacokinetic monitoring to assess tumor penetration and off-target effects.
Q. How should researchers address this compound D’s limited solubility and stability in long-term assays?
- Prepare fresh stock solutions in DMSO (<0.1% final concentration) to avoid precipitation.
- Validate stability via HPLC at 24-hour intervals.
- For prolonged exposure, use slow-release formulations (e.g., PEGylated nanoparticles) to maintain bioactivity.
Methodological Frameworks
What criteria define a robust research question for studying this compound D’s non-canonical roles (e.g., in epigenetics)?
Apply the FINERMAPS framework :
- Feasible : Ensure access to specialized tools (e.g., ChIP-seq for histone modifications).
- Novel : Explore understudied pathways, such as this compound D’s impact on enhancer RNA synthesis.
- Ethical : Adhere to biosafety protocols for handling cytotoxic agents .
- Relevant : Link findings to clinical challenges (e.g., drug resistance in sarcomas) .
Q. How can systematic reviews improve the interpretation of this compound D’s preclinical data?
- Follow PRISMA guidelines to screen studies (e.g., filter by cell type, dose, and assay type) .
- Perform meta-analyses on cytotoxicity datasets to identify outliers and consensus IC50 ranges.
- Use scoping reviews to map this compound D’s applications beyond oncology (e.g., antiviral research) .
Data Analysis and Reporting
Q. What statistical methods are appropriate for analyzing this compound D’s dose-dependent effects?
- Apply non-linear regression (e.g., log(inhibitor) vs. normalized response) to model dose-response curves.
- Use ANOVA with post-hoc tests (e.g., Tukey’s HSD) for multi-group comparisons.
- Report error bars as SEM and include raw data in appendices for reproducibility .
Q. How should researchers handle conflicting results between in vitro and in vivo this compound D studies?
- In vitro-in vivo correlation (IVIVC) : Adjust for factors like plasma protein binding and tissue distribution.
- Validate findings using patient-derived organoids to bridge the gap between cell lines and clinical data.
- Disclose limitations (e.g., lack of stromal interactions in 2D cultures) in discussion sections .
Ethical and Technical Considerations
Q. What ethical approvals are required for this compound D studies involving animal models?
- Submit protocols to institutional IACUCs, detailing endpoints (e.g., tumor volume, survival rates).
- Justify sample sizes via power analysis to minimize animal use .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
